molecular formula C18H19N5O3 B2724930 5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-42-8

5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2724930
CAS No.: 951893-42-8
M. Wt: 353.382
InChI Key: ROCVGTGKKDCSDX-UHFFFAOYSA-N
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Description

5-Amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₂₀H₂₃N₅O₃, molecular weight: 381.43 g/mol ) is a triazole-based carboxamide derivative. Its structure comprises a 1,2,3-triazole core substituted with a 5-amino group, a 2-methylphenyl group at the N1 position, and a 2,4-dimethoxyphenyl carboxamide moiety.

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-6-4-5-7-14(11)23-17(19)16(21-22-23)18(24)20-13-9-8-12(25-2)10-15(13)26-3/h4-10H,19H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVGTGKKDCSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O3, with a molecular weight of 367.41 g/mol. The compound features a triazole ring, an amine group, and two methoxy substituents on the phenyl ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H21N5O3
Molecular Weight367.41 g/mol
CAS NumberNot specified
StructureStructure

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of 1,2,3-triazole hybrids exhibited significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.

  • Case Study : In vitro tests demonstrated that compounds similar to this compound displayed IC50 values as low as 6.06 µM against H460 lung cancer cells. This indicates a strong potential for further development as an anticancer agent .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary findings suggest that it exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

  • Research Findings : A study reported that triazole derivatives could inhibit the growth of E. coli with an MIC of 0.0063 μmol/mL . This suggests that modifications to the triazole structure can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Functional Groups : The presence of the amino group at position 5 and methoxy groups at positions 2 and 4 on the phenyl ring are essential for enhancing anticancer activity.
  • Substituent Effects : Electron-donating groups like methoxy significantly increase the lipophilicity and biological activity of these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and reported activities.

Structural and Substituent Variations

Compound Name R1 (N1 Substituent) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Key Structural Features
Target Compound 2-methylphenyl 2,4-dimethoxyphenyl 381.43 Methoxy groups enhance hydrophilicity
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl 2,4-dimethoxyphenyl ~380 (estimated) Fluorine substituent increases electronegativity
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl 2,4-difluorophenyl 347.29 Fluorinated aromatic rings improve metabolic stability
1-(2,3-dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3l) 2,3-dimethylphenyl quinolin-2-yl ~400 (estimated) Quinoline moiety may enhance DNA intercalation
N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl Varied amines ~300–350 Methyl group at para position affects steric bulk

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorinated derivatives (e.g., ) are less prone to oxidative metabolism, whereas methoxy groups in the target compound may undergo demethylation, as observed in CAI metabolites .
  • Molecular Weight : The target compound (381.43 g/mol) falls within the acceptable range for oral bioavailability, though higher than some analogs (e.g., 347.29 g/mol in ), which may affect absorption.

Preparation Methods

Key Structural Components and Synthetic Targets

The molecule comprises three critical elements:

  • 1,2,3-Triazole Ring : Central heterocycle formed via [3+2] cycloaddition.
  • 4-Carboxamide Substituent : Linked to a 2,4-dimethoxyphenyl group, requiring nucleophilic acyl substitution.
  • 1-(2-Methylphenyl) Group : Introduced via alkylation or coupling reactions.

These components dictate the choice of synthetic routes, often involving sequential steps to assemble the triazole scaffold followed by functionalization.

Primary Synthetic Routes

[3+2] Cycloaddition for Triazole Core Formation

The most widely reported method for 1,2,3-triazoles involves the Huisgen cycloaddition between an alkyne and an azide. For this compound, two approaches are viable:

Approach A: Azide-Alkyne Cycloaddition (CuAAC)
Step Reagents/Conditions Outcome Reference
1. Azide Synthesis 2-Methylphenyl bromide + NaN₃ → 2-Methylbenzyl azide Azide precursor
2. Alkyne Synthesis Propargyl chloride + 3,5-dimethoxyaniline → Propargyl amine Alkyne intermediate
3. CuAAC Reaction Azide + Alkyne, Cu(I) catalyst (e.g., CuSO₄·5H₂O), RT → Triazole core 1-(2-Methylphenyl)-1H-1,2,3-triazole
4. Carboxamide Coupling Triazole + 2,4-Dimethoxyphenyl isocyanate, EDC/HOBt → Final compound N-(2,4-Dimethoxyphenyl)carboxamide

Key Considerations :

  • Catalyst Selection : Copper(I) salts (e.g., CuI) enhance regioselectivity but require inert atmospheres.
  • Purification : Reverse-phase HPLC with acetonitrile/water (0.1% TFA) ensures >95% purity.
Approach B: Non-Catalytic Base-Mediated Cyclization

For sodium ethoxide or cesium carbonate-mediated reactions:

Step Reagents/Conditions Outcome Reference
1. Nitrile Preparation 2-Methylphenyl cyanide (via Pd-catalyzed coupling) Nitrile intermediate
2. Azide Reaction Sodium ethoxide, ethanol, 0°C → Triazole core 1-(2-Methylphenyl)-1H-1,2,3-triazole
3. Carboxamide Formation Triazole + 2,4-Dimethoxyphenylamine, DCC → Final compound N-(2,4-Dimethoxyphenyl)carboxamide

Advantages : Avoids metal catalysts, enabling scalability. Yields typically range from 60–80%.

Alternative Routes: Multicomponent Reactions (MCRs)

While less common for 1,2,3-triazoles, MCRs offer single-step synthesis:

Step Reagents/Conditions Outcome Reference
1. Triazole Formation Alkyne + Azide + Carbonyl Compound → Triazole-carboxamide Direct synthesis

Limitations : Competing side reactions reduce selectivity, necessitating strict control of stoichiometry.

Critical Reaction Conditions and Optimization

Optimal conditions vary by method:

Table 1: Reaction Optimization Parameters

Parameter CuAAC Base-Mediated Cyclization
Solvent DMF/H₂O Ethanol/THF
Temperature RT–40°C 0°C–40°C
Catalyst Cu(I) NaOEt, Cs₂CO₃
Yield 70–85% 60–80%
Purity >95% >90%
Reference

Key Insights :

  • Temperature Control : Low temperatures (0–5°C) minimize decomposition of intermediates.
  • Solvent Choice : Polar aprotic solvents (DMF) enhance solubility of reactants.

Purification and Characterization

Post-synthesis, rigorous purification is required:

Table 2: Characterization Techniques

Technique Purpose Key Data Reference
¹H NMR Confirm substituent positions δ 3.8–4.0 (OCH₃), δ 7.2–7.5 (aromatic protons)
IR Validate functional groups C=O stretch at ~1650 cm⁻¹ (carboxamide)
HRMS Confirm molecular weight [M+H]⁺ m/z 392.43 (C₁₉H₂₂N₅O₃)

Purification Steps :

  • Extraction : Ethyl acetate/water (3:1) partitions organic products.
  • HPLC : C18 column with acetonitrile/water gradient.

Challenges and Mitigation Strategies

  • Low Solubility : Use of DMSO or DMF during coupling steps.
  • Side Reactions : Minimize by using equimolar reactants and short reaction times.

Comparative Analysis of Routes

Metric CuAAC Base-Mediated
Scalability High (no metal waste) Moderate
Regioselectivity Excellent Good
Cost Moderate (Cu catalyst) Low

Recommendation : CuAAC for high-purity, low-scale synthesis; base-mediated methods for cost-sensitive bulk production.

Q & A

Q. How can the synthesis of 5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves precise control of reaction conditions (temperature, pH, and solvent selection). For analogous triazole-carboxamide compounds, condensation reactions using aryl isocyanides and sodium azide intermediates are common. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity. Monitoring reaction progress with HPLC or TLC ensures intermediate stability .

Q. What spectroscopic and computational tools are recommended for structural elucidation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR for confirming substituent positions and carboxamide linkage.
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystallographic confirmation. Software like SHELXL (for refinement) and WinGX (for data processing) are critical .

Q. How do substituents (e.g., 2,4-dimethoxyphenyl) influence the compound’s physicochemical properties?

  • Methodological Answer : Methoxy groups enhance solubility via hydrogen bonding while affecting lipophilicity (logP). Computational tools like COSMO-RS predict solubility, and molecular dynamics simulations assess interactions with biological targets. Substituent effects on π-π stacking (e.g., triazole ring) can be studied via density functional theory (DFT) .

Advanced Research Questions

Q. How can contradictory bioactivity data across in vitro and in vivo models be resolved?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and statistical meta-analysis are essential. For example, discrepancies in IC50_{50} values may arise from assay-specific conditions (e.g., serum protein binding). Employing isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) validates binding affinities independently .

Q. What strategies are effective for structure-activity relationship (SAR) studies on triazole-carboxamide derivatives?

  • Methodological Answer :
  • Systematic Substitution : Replace methoxy or methyl groups with halogens or electron-withdrawing groups to modulate activity.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., kinases, GPCRs).
  • 3D-QSAR : Comparative molecular field analysis (CoMFA) correlates substituent spatial arrangements with bioactivity .

Q. How can crystallographic refinement with SHELXL address anisotropic displacement parameters in XRD data?

  • Methodological Answer : SHELXL refines anisotropic displacement parameters (ADPs) using least-squares minimization. Key steps:
  • Data Collection : High-resolution (<1.0 Å) data reduces overfitting.
  • Restraints : Apply similarity restraints for ADPs of chemically equivalent atoms.
  • Validation : Check ADP ratios via WinGX’s ORTEP plots to avoid overinterpretation of thermal motion .

Q. What methodologies resolve discrepancies in enzyme inhibition kinetics between recombinant and native enzymes?

  • Methodological Answer :
  • Enzyme Source : Compare recombinant (E. coli/Pichia) vs. tissue-extracted enzymes.
  • Cofactor Supplementation : Ensure cofactors (e.g., Mg2+^{2+}) match physiological concentrations.
  • Kinetic Assays : Use stopped-flow spectrophotometry for rapid kinetics and rule out time-dependent artifacts .

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